molecular formula C19H17ClN2OS B2872801 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide CAS No. 923250-01-5

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide

Cat. No. B2872801
CAS RN: 923250-01-5
M. Wt: 356.87
InChI Key: LRLCBNVSKUEBSF-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In

Scientific Research Applications

Photochromic Properties and Application

Research into thermally irreversible and fatigue-resistant photochromic systems has led to the development of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives exhibiting these properties. These compounds demonstrate reversible photocyclization, producing closed-ring forms that are stable at elevated temperatures for extended periods. Such materials could be utilized in the development of photo-responsive materials, including smart windows and optical data storage solutions (Uchida, Nakayama, & Irie, 1990).

Advanced Material Development

The synthesis and characterization of novel aromatic polyimides, driven by the creation of new diamines and polymerized with various dianhydrides, highlight the potential of such compounds in the production of high-performance materials. These polyimides exhibit high solubility in organic solvents, stability across a wide range of temperatures, and significant thermal degradation resistance, suggesting their suitability for use in electronics, aerospace, and other high-tech applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Anticancer Activity Exploration

A study on the design, synthesis, and evaluation of anticancer properties of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against various cancer cell lines has showcased promising results. These derivatives exhibit significant anticancer activities, with some surpassing the reference drug, etoposide, in efficacy. This research suggests the potential of such compounds in developing new anticancer therapeutics (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antiproliferative Activity and Molecular Docking

Another study focused on the antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide against human cancer cell lines, revealing its potent inhibitory effects. The molecular docking studies further elucidate its mechanism of action, providing a foundation for the development of targeted cancer therapies (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-13-3-2-4-15(11-13)18(23)21-10-9-17-12-24-19(22-17)14-5-7-16(20)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLCBNVSKUEBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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